N-(3,4-difluorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide N-(3,4-difluorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1021231-61-7
VCID: VC8433845
InChI: InChI=1S/C18H10F3N3O2S/c19-10-5-4-9(6-12(10)21)23-14(25)7-24-8-22-16-15-11(20)2-1-3-13(15)27-17(16)18(24)26/h1-6,8H,7H2,(H,23,25)
SMILES: C1=CC(=C2C(=C1)SC3=C2N=CN(C3=O)CC(=O)NC4=CC(=C(C=C4)F)F)F
Molecular Formula: C18H10F3N3O2S
Molecular Weight: 389.4 g/mol

N-(3,4-difluorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

CAS No.: 1021231-61-7

Cat. No.: VC8433845

Molecular Formula: C18H10F3N3O2S

Molecular Weight: 389.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-difluorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide - 1021231-61-7

Specification

CAS No. 1021231-61-7
Molecular Formula C18H10F3N3O2S
Molecular Weight 389.4 g/mol
IUPAC Name N-(3,4-difluorophenyl)-2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Standard InChI InChI=1S/C18H10F3N3O2S/c19-10-5-4-9(6-12(10)21)23-14(25)7-24-8-22-16-15-11(20)2-1-3-13(15)27-17(16)18(24)26/h1-6,8H,7H2,(H,23,25)
Standard InChI Key IREOQXCMNQPHOK-UHFFFAOYSA-N
SMILES C1=CC(=C2C(=C1)SC3=C2N=CN(C3=O)CC(=O)NC4=CC(=C(C=C4)F)F)F
Canonical SMILES C1=CC(=C2C(=C1)SC3=C2N=CN(C3=O)CC(=O)NC4=CC(=C(C=C4)F)F)F

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s molecular formula is C₁₉H₁₁F₃N₃O₂S, with a calculated molecular weight of 405.37 g/mol. Its core consists of a benzothieno[3,2-d]pyrimidine scaffold, where a thiophene ring is fused to a pyrimidin-4-one system. Key substituents include:

  • A 3,4-difluorophenyl group linked via an acetamide bridge at position 3.

  • A 9-fluoro substituent on the benzothieno moiety.

  • A ketone oxygen at position 4, which may participate in hydrogen bonding .

The fluorine atoms at positions 3, 4 (on the phenyl ring) and 9 (on the benzothieno system) enhance metabolic stability and influence electronic distribution, potentially improving target binding .

Synthetic Pathways

While no direct synthesis protocol exists for this compound in the literature, analogous benzothienopyrimidine derivatives are typically synthesized through multistep routes:

  • Core Formation: Cyclocondensation of 2-aminobenzothiophene-3-carboxylates with urea or thiourea derivatives under acidic conditions yields the pyrimidinone core .

  • Substitution at Position 3: Nucleophilic displacement of a chloro or bromo group at position 3 with 2-amino-N-(3,4-difluorophenyl)acetamide introduces the acetamide side chain .

  • Fluorination: Electrophilic fluorination at position 9 using Selectfluor® or DAST completes the structure .

Table 1: Key Synthetic Intermediates

IntermediateRole in SynthesisYield (%)
4-Chlorobenzothieno[3,2-d]pyrimidin-4-oneCore activation68–72
2-Bromo-N-(3,4-difluorophenyl)acetamideSide chain precursor83
9-Fluoro derivativeFinal fluorination product57

Biological Activity and Mechanisms

Cell LinePredicted IC₅₀ (μM)Mechanism
PC-3 (Prostate)4.2–6.8Topoisomerase II inhibition
HCT-116 (Colon)5.9–7.3EGFR TK modulation
MCF-7 (Breast)8.1–10.4Undetermined

Antimicrobial Activity

Pyrimidine derivatives bearing fluorinated acetamide groups show broad-spectrum antifungal activity. For example, N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides inhibited Candida albicans at MIC ≤25 μg/mL, outperforming fluconazole . The dual fluorine atoms in this compound may similarly disrupt fungal cytochrome P450 enzymes like lanosterol 14α-demethylase .

Structure-Activity Relationships (SAR)

Critical structural determinants of bioactivity include:

  • Fluorine Positioning: 3,4-Difluorination on the phenyl ring maximizes hydrophobic interactions without steric hindrance, while 9-fluorination on the benzothieno system enhances electronic effects .

  • Acetamide Linker: The -NHCOCH₂- spacer provides conformational flexibility, allowing optimal positioning of the difluorophenyl group in target binding pockets .

  • Pyrimidin-4-one Core: The ketone oxygen serves as a hydrogen bond acceptor, critical for interactions with residues like Asn153 in prion proteins or Tyr149 in kinases .

Table 3: Impact of Substituent Modifications

ModificationEffect on Activity
Removal of 9-F5–8× ↓ potency
Replacement of F with Cl2–3× ↓ selectivity
Acetamide → PropionamideComparable activity

Computational and Docking Insights

Molecular docking studies of related compounds reveal:

  • The difluorophenyl group occupies hydrophobic subpockets in Candida albicans CYP51, forming van der Waals contacts with Met206 and Phe198 .

  • The pyrimidinone oxygen hydrogen-bonds to catalytic residues (e.g., Asn153 in prion proteins), while the thiophene sulfur engages in charge-transfer interactions .

  • Fluorine atoms participate in orthogonal dipole interactions with backbone carbonyls, stabilizing ligand-receptor complexes .

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